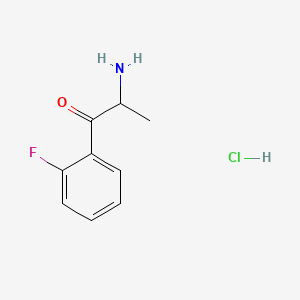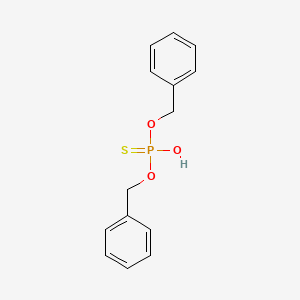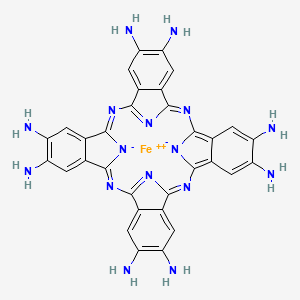
Iron(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine is an organometallic compound that belongs to the phthalocyanine family. This compound is characterized by its deep blue to near-black crystalline powder appearance and is known for its excellent thermal stability and solubility. It is widely used in various fields due to its strong photophysical and photochemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Iron(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine typically involves the cyclotetramerization of phthalonitrile derivatives in the presence of iron salts. The reaction is carried out under high-temperature conditions, often in the presence of a solvent such as quinoline or dimethylformamide. The process requires precise control of reaction conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of temperature and pressure to optimize yield and purity. The final product is then purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
Iron(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form Iron(III) derivatives.
Reduction: It can be reduced back to Iron(I) derivatives under specific conditions.
Substitution: The amino groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted phthalocyanine derivatives, which can have different functional groups attached to the phthalocyanine core .
Aplicaciones Científicas De Investigación
Iron(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its stable coordination environment.
Biology: Employed in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Medicine: Investigated for its potential use in imaging and diagnostic applications.
Industry: Utilized in the production of dyes, pigments, and electronic devices due to its strong photophysical properties
Mecanismo De Acción
The mechanism by which Iron(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine exerts its effects involves the generation of reactive oxygen species (ROS) upon light irradiation. These ROS can induce cell damage and apoptosis, making the compound effective in photodynamic therapy. The molecular targets include cellular membranes and DNA, leading to oxidative stress and cell death .
Comparación Con Compuestos Similares
Similar Compounds
- Nickel(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine
- Copper(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine
- Zinc(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine
Uniqueness
Iron(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine is unique due to its specific photophysical properties and its ability to generate ROS upon light irradiation. This makes it particularly useful in photodynamic therapy compared to its nickel, copper, and zinc counterparts, which may not exhibit the same level of ROS generation .
Propiedades
Fórmula molecular |
C32H24FeN16 |
|---|---|
Peso molecular |
688.5 g/mol |
Nombre IUPAC |
2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-6,7,15,16,24,25,33,34-octamine;iron(2+) |
InChI |
InChI=1S/C32H24N16.Fe/c33-17-1-9-10(2-18(17)34)26-41-25(9)45-27-11-3-19(35)20(36)4-12(11)29(42-27)47-31-15-7-23(39)24(40)8-16(15)32(44-31)48-30-14-6-22(38)21(37)5-13(14)28(43-30)46-26;/h1-8H,33-40H2;/q-2;+2 |
Clave InChI |
INJTVXRWYSTFPQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1N)N)C3=NC4=NC(=NC5=C6C=C(C(=CC6=C([N-]5)N=C7C8=CC(=C(C=C8C(=N7)N=C2[N-]3)N)N)N)N)C9=CC(=C(C=C94)N)N.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(6-Phenyldibenzo[b,d]furan-4-yl)phenyl]naphthalen-1-amine](/img/structure/B13688085.png)
![6,8-Dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13688091.png)
![6-Oxa-2-thiaspiro[4.5]decan-9-ol](/img/structure/B13688095.png)
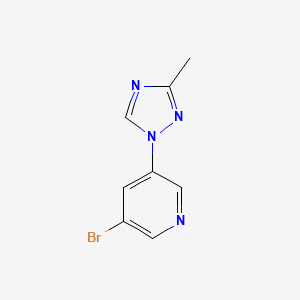
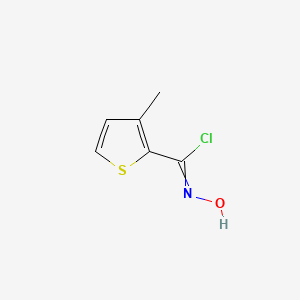

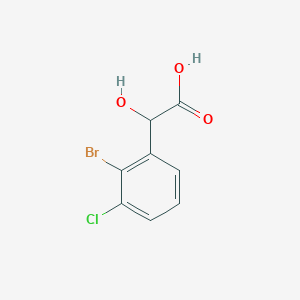
![3-[(6-Bromo-1-methyl-3-indazolyl)amino]propanoic Acid](/img/structure/B13688130.png)
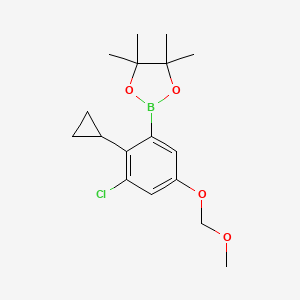
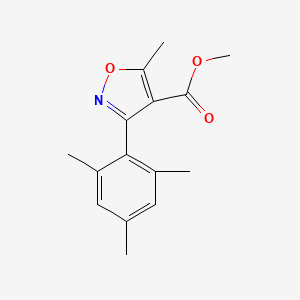

![5-[4-[2-[4-[(1,3-Dioxo-2-benzofuran-5-yl)oxy]-3,5-dimethylphenyl]propan-2-yl]-2,6-dimethylphenoxy]-2-benzofuran-1,3-dione](/img/structure/B13688152.png)
